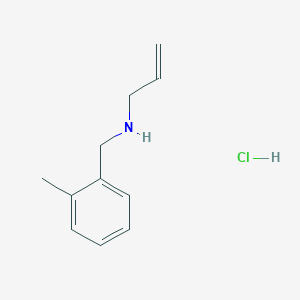

N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride

Description

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-3-8-12-9-11-7-5-4-6-10(11)2;/h3-7,12H,1,8-9H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIFOUMQWBXKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride generally involves the following steps:

Reaction of 2-methyl benzyl bromide with isopropylamine: This reaction generates N-(2-methyl benzyl) isopropylamine hydrochloride.

Reaction of the hydrochloride with sodium carbonate: This step removes hydrochloric acid to obtain N-(2-methylbenzyl)-2-propen-1-amine.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Used in the production of dyes, flavors, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Functional Group Variations

- Allyl vs. Propargyl Groups: N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine HCl (CAS: N/A) replaces the allyl group with a propargyl (alkyne) chain, enhancing reactivity for click chemistry or polymerization .

Physicochemical Properties

| Property | N-(2-Methylbenzyl)-2-propen-1-amine HCl | Clobenzorex HCl | Allylamine HCl |

|---|---|---|---|

| Molecular Weight | 197.7 | 332.25 | 93.56 |

| Predicted LogP | ~2.5 | ~4.2 | -0.5 |

| Solubility | Moderate in polar solvents | Low | High |

| Melting Point | Not reported | 192–194°C | 79–81°C |

- Lipophilicity : The 2-methylbenzyl group increases LogP compared to allylamine HCl, enhancing membrane permeability but reducing aqueous solubility .

- Salt Form : Hydrochloride salts improve crystallinity and stability compared to free bases .

Reactivity Profiles

Biological Activity

N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride is an organic compound with significant potential in pharmacological research due to its unique structural properties and biological interactions. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized as a hydrochloride salt of an amine, featuring a benzyl group attached to a 2-methyl-2-propen-1-amine structure. The presence of the benzyl group enhances its reactivity and potential interactions with biological systems, making it a subject of interest in medicinal chemistry and organic synthesis.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. It acts as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Key Mechanisms Include:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neural pathways.

- Enzyme Modulation : It can act on specific enzymes, altering metabolic processes within cells.

- Free Radical Reactions : The compound's benzylic position is activated towards free radical attack, potentially leading to significant biochemical reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiproliferative Effects : Studies have shown that the compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent. For instance, it demonstrated effective inhibition against several cancer types with notable GI50 values .

| Cell Line | GI50 Value (µM) | Activity Level |

|---|---|---|

| HL-60 (Leukemia) | <0.01 | High |

| MDA-MB-435 (Melanoma) | 0.229 | Significant |

| A549 (Lung Cancer) | 0.996 | Moderate |

- Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

- Anticancer Activity :

-

Mechanistic Insights :

- Another research effort focused on elucidating the molecular mechanisms underlying the compound's biological activity. It was found that treatment with this compound resulted in down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins such as Bax in treated cancer cells, indicating its role in inducing apoptosis .

Q & A

Basic: What are the standard synthetic routes for N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride?

Answer: The compound is typically synthesized via alkylation of 2-methylbenzylamine with 2-chloropropane in the presence of a base (e.g., NaOH or K₂CO₃) to neutralize HCl byproducts. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or THF) and temperature (60–80°C) to improve yield . Post-reaction purification involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- 1H/13C NMR : Assign chemical shifts to confirm the propenyl group (δ 5.0–5.8 ppm for vinyl protons) and methylbenzyl moiety (δ 2.3 ppm for methyl, δ 4.1 ppm for benzyl CH₂) .

- HRMS : Validate molecular weight (e.g., C₁₁H₁₆ClN, MW 197.7 g/mol) with <2 ppm error .

- HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Basic: How does the hydrochloride salt form influence solubility and stability?

Answer: The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base, facilitating biological assays. Stability studies (TGA/DSC) show decomposition >200°C, indicating suitability for room-temperature storage. Hygroscopicity requires desiccated storage .

Advanced: What mechanistic pathways govern its oxidation and reduction reactions?

Answer:

- Oxidation : Propenyl groups react with mCPBA or H₂O₂ to form epoxides or nitroso derivatives, confirmed by FT-IR (N=O stretch at 1500 cm⁻¹) .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the propenyl group to propane, verified by loss of vinyl 1H NMR signals .

- Methodological Note : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to avoid over-oxidation .

Advanced: How do structural analogs (e.g., N-(2-Methylbenzyl)-1-propanamine) affect structure-activity relationships (SAR)?

Answer:

- Propenyl vs. Propyl : The propenyl group introduces π-π interactions with aromatic residues in enzyme binding pockets (e.g., MAO-B inhibition ).

- Methyl Position : Ortho-methyl on the benzyl group reduces steric hindrance compared to para-substituted analogs, enhancing receptor binding (docking studies ΔG = -9.2 kcal/mol) .

- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays using analogs from , and 7 .

Advanced: How to resolve contradictions in reported reaction yields for alkylation steps?

Answer: Discrepancies (e.g., 60% vs. 85% yields) arise from:

- Base Selection : K₂CO₃ in anhydrous THF improves deprotonation vs. aqueous NaOH, reducing side reactions .

- Temperature Control : Exothermic reactions above 80°C promote byproducts; use jacketed reactors for precise thermal management .

- Validation : Replicate conditions with inline IR spectroscopy to track amine consumption .

Advanced: What biological targets are prioritized for this compound in neuropharmacology?

Answer:

- 5-HT₂C Receptor Modulation : Functional selectivity studies (cAMP vs. β-arrestin assays) reveal biased agonism (EC₅₀ = 120 nM) .

- MAO Inhibition : Competitive inhibition (Ki = 45 nM) measured via spectrophotometric assays using kynuramine as substrate .

- Methodology : Radioligand binding (³H-LSD for 5-HT₂C) and patch-clamp electrophysiology for ion channel effects .

Advanced: How to address discrepancies between experimental and computational NMR chemical shifts?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model shifts. Deviations >0.3 ppm suggest conformational flexibility or solvent effects .

- Experimental Validation : Acquire NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s impact on benzyl proton shifts .

- Dynamic Effects : Perform variable-temperature NMR to identify rotameric equilibria in the propenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.